![molecular formula C12H18O2Te B14469205 Benzene, [(2,2-diethoxyethyl)telluro]- CAS No. 72519-08-5](/img/structure/B14469205.png)
Benzene, [(2,2-diethoxyethyl)telluro]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(2,2-diethoxyethyl)telluro]- is an organotellurium compound with the molecular formula C12H18O2Te It is a derivative of benzene where a tellurium atom is bonded to a (2,2-diethoxyethyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-diethoxyethyl)telluro]- typically involves the reaction of tellurium compounds with (2,2-diethoxyethyl)benzene. One common method is the reaction of tellurium tetrachloride with (2,2-diethoxyethyl)benzene in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium.
Industrial Production Methods: Industrial production methods for Benzene, [(2,2-diethoxyethyl)telluro]- are not well-documented, likely due to its specialized applications and limited demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the toxicity of tellurium compounds.
Types of Reactions:
Oxidation: Benzene, [(2,2-diethoxyethyl)telluro]- can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where the (2,2-diethoxyethyl) group or the tellurium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions can produce a variety of organotellurium compounds.
Wissenschaftliche Forschungsanwendungen
Benzene, [(2,2-diethoxyethyl)telluro]- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds.
Biology: Research is ongoing to explore its potential as a biological probe due to the unique properties of tellurium.
Medicine: There is interest in its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It may be used in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which Benzene, [(2,2-diethoxyethyl)telluro]- exerts its effects is primarily through the interaction of the tellurium atom with various molecular targets. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity with biological molecules is a key area of interest.
Vergleich Mit ähnlichen Verbindungen
Benzene, (2,2-diethoxyethyl)-: This compound is similar but lacks the tellurium atom, resulting in different chemical properties.
Tellurophene: Another organotellurium compound with a different structure and reactivity.
Phenylacetaldehyde diethyl acetal: Similar in structure but without the tellurium atom.
Uniqueness: Benzene, [(2,2-diethoxyethyl)telluro]- is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where the reactivity of tellurium is advantageous.
Eigenschaften
CAS-Nummer |
72519-08-5 |
|---|---|
Molekularformel |
C12H18O2Te |
Molekulargewicht |
321.9 g/mol |
IUPAC-Name |
2,2-diethoxyethyltellanylbenzene |
InChI |
InChI=1S/C12H18O2Te/c1-3-13-12(14-4-2)10-15-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
UZJOWBAHXOUQLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C[Te]C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)








![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)

